4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride

Glutathione reductase inhibition Antioxidant enzyme targeting Cancer drug discovery

This compound is not interchangeable with regioisomeric analogs. The 2,4-difluorophenyl substitution confers a competitive GR inhibition mechanism (Ki = 0.006 µM) and ~16,000-fold selectivity over the 3,4-difluoro variant. The HCl salt ensures solubility for biochemical screening. Ideal for RIP1 kinase inhibitor synthesis (C-5 fluorination precursor), antimicrobial Pd(II) complex development, and antifungal triazole derivatization. Insist on CAS 471263-67-9 for consistent mechanism of action.

Molecular Formula C9H7ClF2N2S
Molecular Weight 248.68 g/mol
CAS No. 471263-67-9
Cat. No. B1352289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride
CAS471263-67-9
Molecular FormulaC9H7ClF2N2S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CSC(=N2)N.Cl
InChIInChI=1S/C9H6F2N2S.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
InChIKeyZSQKNYCBKAGEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride (CAS 471263-67-9): Technical Baseline and Procurement Profile


4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride (CAS 471263-67-9, molecular formula C9H7ClF2N2S, MW 248.68) is the hydrochloride salt of a 2-aminothiazole scaffold bearing a 2,4-difluorophenyl substituent at the C-4 position. The free base form (CAS 105512-80-9, C9H6F2N2S, MW 212.22) exhibits a melting point of 116–120 °C and a predicted LogP of 3.25, indicating moderate lipophilicity . This compound belongs to the 2,4-disubstituted thiazole class and serves as both a direct pharmacological probe and a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, glutathione reductase modulation, and antimicrobial metallodrug development . Commercially, the hydrochloride salt is typically supplied at ≥95% purity and is available from multiple reputable vendors .

Why Generic 2-Aminothiazole Substitution Fails for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride in Target-Based Research


Within the 2-aminothiazole class, subtle variations in aryl substitution pattern produce order-of-magnitude differences in potency and entirely distinct inhibition mechanisms. A systematic head-to-head evaluation of six C-2 amino-substituted thiazole derivatives against glutathione reductase (GR) isolated from fresh human erythrocytes revealed that the 2,4-difluorophenyl substituent is not interchangeable with regioisomeric or halogen-substituted analogs . The 3,4-difluorophenyl regioisomer exhibited a Ki approximately 16,000-fold weaker than the 2,4-difluorophenyl compound, while the 4-chlorophenyl analog—despite a comparable IC50—displayed a Ki 148-fold higher and a fundamentally different non-competitive inhibition mechanism . These data demonstrate that procurement decisions cannot rely on class-level assumptions; the precise 2,4-difluorophenyl substitution pattern confers quantifiable, mechanistically distinct advantages that are lost upon generic substitution.

Quantitative Differentiation Evidence for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride: Head-to-Head and Cross-Study Comparator Data


Glutathione Reductase Inhibitory Potency (IC50 and Ki): Direct Head-to-Head Comparison Against Five 2-Aminothiazole Analogs

In a direct head-to-head study evaluating six 2-aminothiazole derivatives against glutathione reductase (GR) purified from fresh human erythrocytes, 2-amino-4-(2,4-difluorophenyl)thiazole (the free base pharmacophore of the target hydrochloride salt) achieved the highest inhibitory potency across both IC50 and Ki metrics . The compound registered an IC50 of 0.64 µM and a Ki of 0.006 ± 0.00048 µM, representing the most potent GR inhibitor within the tested series. The closest comparator by IC50—2-amino-4-(4-chlorophenyl)thiazole at 0.63 µM—exhibited a Ki of 0.89 ± 0.47 µM, approximately 148-fold weaker binding affinity, underscoring that similar IC50 values can mask substantial differences in target engagement efficiency .

Glutathione reductase inhibition Antioxidant enzyme targeting Cancer drug discovery

Unique Competitive Inhibition Mechanism: Mechanistic Differentiation from All Five Comparator 2-Aminothiazoles

Among the six 2-aminothiazole derivatives evaluated against human erythrocyte GR, only 2-amino-4-(2,4-difluorophenyl)thiazole exhibited competitive inhibition kinetics . All five comparator compounds—including the closely related 4-chlorophenyl analog (IC50 = 0.63 µM) and the 3,4-difluorophenyl regioisomer—displayed non-competitive inhibition . Competitive inhibition indicates that the compound binds at the enzyme's active site in direct competition with the substrate glutathione disulfide (GSSG), whereas non-competitive inhibitors bind elsewhere and can theoretically be overcome only by inhibitor dissociation rather than by substrate competition. This mechanistic dichotomy has profound implications: for the same nominal potency, a competitive inhibitor offers predictable, substrate-titratable pharmacology, while non-competitive inhibitors may produce complex, concentration-dependent effects that are harder to model in vivo .

Enzyme inhibition mechanism Competitive inhibitor Drug design selectivity

Regioisomeric Selectivity: 2,4-Difluorophenyl vs. 3,4-Difluorophenyl Substitution Confers Quantifiable Potency Advantage in GR Inhibition

The positional isomerism of the difluorophenyl substituent on the thiazole C-4 position produces a striking potency differential. The 2,4-difluorophenyl compound (target pharmacophore) achieved a Ki of 0.006 µM, whereas its 3,4-difluorophenyl regioisomer exhibited a Ki of 97.44 µM . This represents an approximately 16,240-fold difference in binding affinity arising solely from the relocation of one fluorine atom from the ortho to the meta position of the phenyl ring. The IC50 values similarly reflect this disparity: 0.64 µM versus 21 µM, a ~33-fold difference . This regioisomeric sensitivity indicates that the 2,4-difluoro substitution pattern engages in highly specific interactions—likely hydrogen bonding or electrostatic contacts—within the GR active site that are sterically or electronically inaccessible to the 3,4-isomer.

Regioisomer selectivity Fluorine substitution pattern Structure-activity relationship

Hydrochloride Salt Formulation Advantage: Aqueous Solubility and Handling Differentiation Versus the Free Base

The free base form of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine (CAS 105512-80-9) is reported as insoluble in water and soluble only in organic solvents such as methanol . The hydrochloride salt (CAS 471263-67-9, MW 248.68 vs. free base MW 212.22) incorporates the same pharmacophore with enhanced aqueous solubility characteristic of amine hydrochloride salts, which is a well-established class-level principle in pharmaceutical salt selection . While direct aqueous solubility measurements (mg/mL) for this specific hydrochloride salt are not published in the peer-reviewed literature, the general principle that protonation of the 2-amine group significantly increases water solubility is supported by analogous 2-aminothiazole hydrochloride derivatives, which demonstrate water solubility due to salt dissociation . This solubility enhancement is critical for biological assays conducted in aqueous buffer systems where the free base would require DMSO co-solvent, introducing potential solvent artifacts.

Salt formulation Aqueous solubility Compound handling Procurement specification

Proven Scaffold Versatility: Documented Use as a Synthetic Intermediate in RIP1 Kinase Inhibitor and Antifungal Triazole Development Programs

Beyond its intrinsic biological activity as a GR inhibitor, 2-amino-4-(2,4-difluorophenyl)thiazole (the free base) is explicitly documented as a key synthetic building block in multiple independent drug discovery programs. It serves as the starting material for 5-fluorination (via Selectfluor, yielding 4-(2,4-difluorophenyl)-5-fluorothiazol-2-amine in 38% yield) in the synthesis of RIP1 kinase inhibitor compounds disclosed in patent WO2023020486A1 . Independently, this core scaffold was elaborated into fifteen novel 4-(2,4-difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives evaluated for antifungal activity against plant pathogens and plant-growth regulatory activity . Additionally, it was employed as ligand L5 in the synthesis of palladium(II) complexes (C5 = [Pd(L5)2]Cl2) that demonstrated significant anti-staphylococcal activity, activity against Pseudomonas aeruginosa superior to the positive control, and high cytotoxic activity toward the human prostate cancer cell line (PC-3) with selectivity over non-cancerous fibroblasts . This multi-program adoption validates the scaffold's synthetic tractability and broad biological relevance.

Kinase inhibitor scaffold RIP1 kinase Antifungal agents Synthetic intermediate

Optimal Research and Industrial Application Scenarios for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride Based on Quantitative Evidence


Glutathione Reductase-Targeted Anticancer Drug Discovery: Hit-to-Lead Optimization Programs Requiring Nanomolar Potency and Competitive Mechanism

Programs targeting glutathione reductase for anticancer drug discovery should prioritize this compound as a starting scaffold based on its demonstrated Ki of 0.006 µM and unique competitive inhibition mechanism against human erythrocyte GR . The ~16,000-fold selectivity window over the 3,4-difluorophenyl regioisomer provides a clear SAR starting point for further optimization of the aryl substitution pattern. The hydrochloride salt form ensures aqueous compatibility for high-throughput biochemical screening and cell-based antiproliferative assays across the cancer cell line panels (lung, leukemia, breast, ovarian, kidney, melanoma, colon, CNS, and prostate) where 2-aminothiazole analogs have previously demonstrated nanomolar activity .

RIP1 Kinase Inhibitor Development: Synthesis of 5-Fluorinated Thiazole Derivatives for Necroptosis-Related Disease Programs

Research groups pursuing RIP1 kinase inhibitors for inflammatory, neurodegenerative, or oncology indications can utilize this compound as a direct starting material for regioselective C-5 fluorination. The documented reaction with Selectfluor yields 4-(2,4-difluorophenyl)-5-fluorothiazol-2-amine (38% yield), a key intermediate in the patent-protected synthesis of RIP1 kinase inhibitory compounds . The 2,4-difluorophenyl motif is retained throughout the synthetic sequence, and its established contribution to target binding (as evidenced by the GR competitive inhibition data) provides a mechanistic rationale for its inclusion in the RIP1 pharmacophore .

Antimicrobial and Anticancer Metallodrug Research: Palladium(II) Complex Synthesis with Validated Biological Selectivity

Inorganic medicinal chemistry programs developing metal-based antimicrobial or anticancer agents can employ this compound as ligand L5 for the synthesis of palladium(II) complexes of general formula [Pd(L)2]Cl2 . The resulting complex C5 has demonstrated significant anti-staphylococcal activity and activity against Pseudomonas aeruginosa exceeding that of the positive control, along with high cytotoxic activity toward the human prostate cancer PC-3 cell line while sparing non-cancerous human fibroblasts . The free ligand itself provides a baseline for assessing the activity enhancement conferred by metal coordination, and the hydrochloride salt form facilitates ligand exchange reactions in aqueous or mixed aqueous-organic solvent systems .

Agrochemical Antifungal Discovery: Synthesis of 1,2,4-Triazole-Thiazole Hybrids for Crop Protection

Agrochemical research groups developing next-generation antifungal agents for crop protection can leverage this compound as the core scaffold for synthesizing 4-(2,4-difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives . The established synthetic route to fifteen such derivatives—with full characterization by ¹H NMR and elemental analysis—provides a reproducible entry point for structure-activity relationship studies targeting phytopathogenic fungi . The 2,4-difluorophenyl group contributes to both the antifungal pharmacophore and the compound's physicochemical profile (LogP = 3.25 for the free base), which can be further tuned through N-aryl substitution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.